molecular formula C9H15BrN4O B13545810 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide

Cat. No.: B13545810
M. Wt: 275.15 g/mol
InChI Key: JAZZQFMLYNPHIN-UHFFFAOYSA-N
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Description

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide typically involves multiple steps. One common approach starts with the bromination of pyrazole to form 4-bromo-1H-pyrazole . This intermediate is then reacted with other reagents to introduce the butanamide moiety and the methylamino group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Amidation: The butanamide moiety can participate in amidation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring can form halogen bonds with target proteins, while the methylamino and butanamide groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C9H15BrN4O

Molecular Weight

275.15 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)butanamide

InChI

InChI=1S/C9H15BrN4O/c1-9(12-2,8(11)15)3-4-14-6-7(10)5-13-14/h5-6,12H,3-4H2,1-2H3,(H2,11,15)

InChI Key

JAZZQFMLYNPHIN-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C=N1)Br)(C(=O)N)NC

Origin of Product

United States

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